molecular formula C15H14F3N5O B2657394 4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034441-51-3

4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2657394
CAS No.: 2034441-51-3
M. Wt: 337.306
InChI Key: DQBZTFPXDVANPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine moiety, and a trifluoromethyl group attached to a pyrimidine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using a suitable piperazine derivative and a halogenated pyridine intermediate.

    Final Coupling: The final coupling step involves the reaction of the pyridine-3-carbonyl chloride with the piperazine-pyrimidine intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated intermediates, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Biology: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it may interact with neurotransmitter receptors, affecting neuronal signaling and providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(pyridine-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. Additionally, the combination of the pyridine and piperazine moieties provides a versatile scaffold for further chemical modifications and optimization for specific biological activities.

Properties

IUPAC Name

pyridin-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)12-8-13(21-10-20-12)22-4-6-23(7-5-22)14(24)11-2-1-3-19-9-11/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBZTFPXDVANPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.